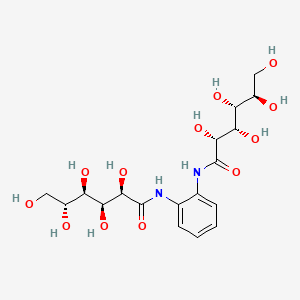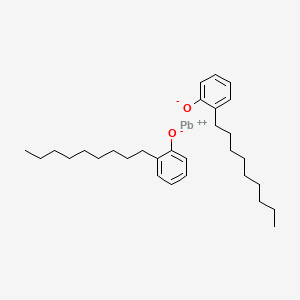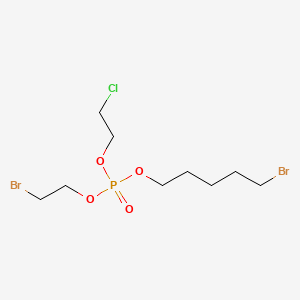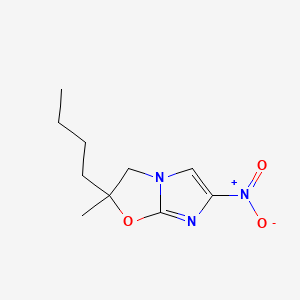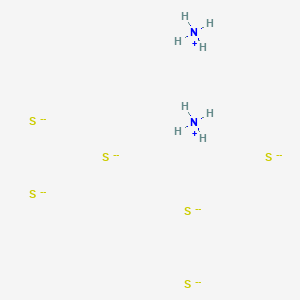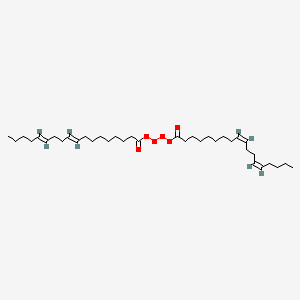
Linolenic acid peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linolenic acid peroxide is a derivative of linolenic acid, a polyunsaturated omega-3 fatty acid. It is formed through the peroxidation of linolenic acid, a process that involves the addition of oxygen to the fatty acid. This compound is significant in various biological and chemical processes, particularly in the context of lipid peroxidation, which is a type of oxidative degradation of lipids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Linolenic acid peroxide can be synthesized through the reaction of linolenic acid with oxygen in the presence of a catalyst. Transition metal ions such as iron and copper are commonly used as catalysts in this process . The reaction typically occurs at elevated temperatures, around 37°C, and may involve the use of free radical scavengers like butylated hydroxytoluene to control the reaction .
Industrial Production Methods: Industrial production of this compound often involves the use of enzyme-catalyzed reactions. For instance, lipoxygenase enzymes can catalyze the hydroperoxidation of linolenic acid in a solvent-free system. This method is advantageous as it can be optimized for high yields and regioselectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Linolenic acid peroxide primarily undergoes oxidation reactions. It can also participate in reduction and substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxygen or other oxidizing agents in the presence of catalysts like transition metal ions.
Reduction: Can be achieved using reducing agents such as hydrogen or hydrides.
Substitution: May involve nucleophiles that can replace the peroxide group under suitable conditions.
Major Products: The primary products of these reactions include various oxidized derivatives of linolenic acid, such as hydroperoxides and aldehydes .
Applications De Recherche Scientifique
Linolenic acid peroxide has several applications in scientific research:
Chemistry: Used as a model compound to study lipid peroxidation and oxidative stress mechanisms.
Biology: Investigated for its role in cellular damage and signaling pathways related to oxidative stress.
Mécanisme D'action
The mechanism of action of linolenic acid peroxide involves its interaction with cellular components, leading to oxidative damage. It can generate reactive oxygen species (ROS) that cause lipid peroxidation, protein oxidation, and DNA damage. These effects are mediated through pathways involving transcription factors like NF-kappa B and enzymes such as lipoxygenases .
Comparaison Avec Des Composés Similaires
Linolenic acid peroxide is similar to other lipid peroxides, such as linoleic acid peroxide and arachidonic acid peroxide. it is unique in its specific structure and the types of reactions it undergoes. Similar compounds include:
Linoleic Acid Peroxide: Another polyunsaturated fatty acid peroxide with similar oxidative properties.
Arachidonic Acid Peroxide: Known for its role in inflammatory processes and signaling pathways.
This compound stands out due to its specific applications in studying oxidative stress and its potential therapeutic implications.
Propriétés
Numéro CAS |
12673-50-6 |
|---|---|
Formule moléculaire |
C36H62O6 |
Poids moléculaire |
590.9 g/mol |
Nom IUPAC |
[(9E,13E)-octadeca-9,13-dienoyl]peroxy (9Z,13Z)-octadeca-9,13-dieneperoxoate |
InChI |
InChI=1S/C36H62O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-41-42-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h9-12,17-20H,3-8,13-16,21-34H2,1-2H3/b11-9-,12-10+,19-17-,20-18+ |
Clé InChI |
GPPCTUDQHXJACQ-ZTFKAXLESA-N |
SMILES isomérique |
CCCC/C=C/CC/C=C/CCCCCCCC(=O)OOOOC(=O)CCCCCCC/C=C\CC/C=C\CCCC |
SMILES canonique |
CCCCC=CCCC=CCCCCCCCC(=O)OOOOC(=O)CCCCCCCC=CCCC=CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)
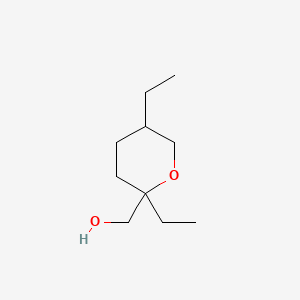

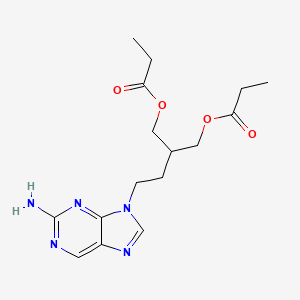

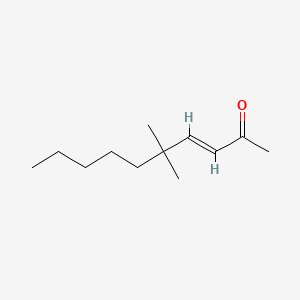
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
